molecular formula C16H19N3O4S2 B2911631 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1050202-93-1

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2911631
M. Wt: 381.47
InChI Key: MEHFKOCEGLTHRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of this compound. Notably, a chiral phosphoric acid-catalyzed regio-, diastereo-, and enantioselective reaction has been developed. This method involves the reaction of isoxazol-5(4H)-ones with β,γ-alkynyl-α-imino esters. The established methodology allows for γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones, resulting in diverse α-imino allenoates featuring an adjacent quaternary carbon stereocenter and an axially chiral tetrasubstituted allene motif .

Additionally, a synthetic enzyme (synzyme) has been employed as a catalyst for the multicomponent synthesis of isoxazol-5(4H)-one derivatives. This catalytic system demonstrates remarkable stability, as it can be reused up to 15 times without significant loss of activity .

Future Directions

: Li, F., Liang, S., Luan, Y., Chen, X., Zhao, H., Huang, A., Li, P., & Li, W. (2021). Organocatalytic regio-, diastereo- and enantioselective γ-additions of isoxazol-5(4H)-ones to β,γ-alkynyl-α-imino esters for the synthesis of axially chiral tetrasubstituted α-amino allenoates. Organic Chemistry Frontiers, 8(6), 1147–1152. Link : Synthetic enzyme-catalyzed multicomponent reaction for

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c20-15(17-16-11-5-3-6-12(11)18-23-16)13-7-1-2-9-19(13)25(21,22)14-8-4-10-24-14/h4,8,10,13H,1-3,5-7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHFKOCEGLTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C3CCCC3=NO2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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